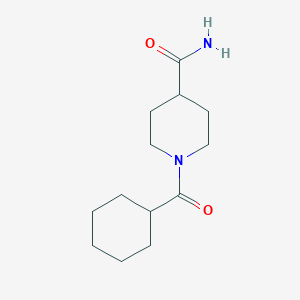![molecular formula C14H13NO3 B5723867 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone](/img/structure/B5723867.png)
2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone, also known as EOQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. EOQ belongs to the family of quinones, which are organic compounds that play crucial roles in various biological processes, such as electron transfer and oxidative stress.
Wirkmechanismus
The mechanism of action of 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone is complex and involves multiple pathways. 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone can induce oxidative stress by generating ROS, which can damage cellular components, such as DNA, proteins, and lipids. This can lead to the activation of signaling pathways involved in cell proliferation, differentiation, and apoptosis. Moreover, 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone can interact with cellular proteins, such as thioredoxin and NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the modulation of their activity and the induction of cellular responses.
Biochemical and Physiological Effects
2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone has been shown to have various biochemical and physiological effects, depending on the concentration and exposure time. At low concentrations, 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone can act as an antioxidant by scavenging ROS and protecting cells from oxidative damage. At high concentrations, 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone can induce oxidative stress and activate cellular responses, such as apoptosis and autophagy. Moreover, 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone can modulate the activity of cellular proteins, such as NQO1 and p53, leading to the regulation of cellular processes, such as DNA repair and cell cycle progression.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone has several advantages for lab experiments, such as its redox activity, stability, and ease of synthesis. 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone can be used as a tool compound to investigate the role of ROS in cellular signaling and disease progression. Moreover, 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone can be used as a potential anticancer agent, by inducing apoptosis and inhibiting the growth of cancer cells. However, 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone has some limitations, such as its potential toxicity and the need for careful handling and storage. Moreover, the effects of 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone can vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for the research on 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone. One direction is to investigate the role of 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone in the regulation of cellular metabolism and energy homeostasis. 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone has been shown to modulate the activity of cellular proteins involved in these processes, such as NQO1 and AMP-activated protein kinase (AMPK). Another direction is to explore the potential of 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Moreover, the development of 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone derivatives with improved efficacy and safety profiles is an important area of research.
Synthesemethoden
2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone can be synthesized using a variety of methods, including the oxidation of 2-[(4-ethoxyphenyl)amino]benzoic acid with lead tetraacetate, the reaction of 2-[(4-ethoxyphenyl)amino]benzaldehyde with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, and the oxidation of 2-[(4-ethoxyphenyl)amino]benzyl alcohol with potassium permanganate. The yield and purity of 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone can vary depending on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone has been extensively used in scientific research as a redox-active compound and a potential anticancer agent. 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone can undergo redox reactions with cellular components, such as glutathione and thioredoxin, leading to the formation of reactive oxygen species (ROS) and the induction of oxidative stress. This property has been exploited in various studies to investigate the role of ROS in cellular signaling and disease progression. Moreover, 2-[(4-ethoxyphenyl)amino]benzo-1,4-quinone has shown promising anticancer activity in vitro and in vivo, by inducing apoptosis and inhibiting the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-(4-ethoxyanilino)cyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-12-6-3-10(4-7-12)15-13-9-11(16)5-8-14(13)17/h3-9,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHJOYCDGOGEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-amino-1,4-benzoquinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)
![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)
![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol](/img/structure/B5723798.png)






![methyl 4-({[(4-chlorophenyl)thio]acetyl}amino)benzoate](/img/structure/B5723865.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5723883.png)
![2-(2,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5723885.png)
![5-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5723898.png)
